4-Nitrophenyl b-D-xylotrioside
CAS No.: 173468-29-6
Cat. No.: VC8247617
Molecular Formula: C21H29NO15
Molecular Weight: 535.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 173468-29-6 |
---|---|
Molecular Formula | C21H29NO15 |
Molecular Weight | 535.5 g/mol |
IUPAC Name | (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |
Standard InChI | InChI=1S/C21H29NO15/c23-10-5-32-20(16(27)13(10)24)36-12-7-34-21(18(29)15(12)26)37-11-6-33-19(17(28)14(11)25)35-9-3-1-8(2-4-9)22(30)31/h1-4,10-21,23-29H,5-7H2/t10-,11-,12-,13+,14+,15+,16-,17-,18-,19+,20+,21+/m1/s1 |
Standard InChI Key | HJRGODZIIOLZRT-MVOFOWCMSA-N |
Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O |
SMILES | C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O |
Canonical SMILES | C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Nitrophenyl β-D-xylotrioside consists of a trisaccharide backbone of β-1,4-linked D-xylopyranose units attached to a 4-nitrophenyl aglycone. The IUPAC name, (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol, reflects its stereochemical configuration . The 3D conformation, validated by PubChem’s interactive models, highlights equatorial hydroxyl groups and a planar nitro group, facilitating enzyme-substrate interactions .
Physical and Spectral Characteristics
The compound appears as a white to off-white powder with a melting point exceeding 800°C, though precise values remain unspecified . It exhibits solubility in polar solvents like water, methanol, and dimethyl sulfoxide but is insoluble in ether . Nuclear magnetic resonance (NMR) spectra confirm its structure, with -NMR peaks corresponding to aromatic protons (δ 8.2–7.5 ppm) and anomeric carbons (δ 90–100 ppm) . Fourier-transform infrared (FTIR) spectra show stretches for nitro groups (~1520 cm) and glycosidic linkages (~1070 cm) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 535.5 g/mol | |
CAS Number | 173468-29-6 | |
Solubility | Water, methanol, DMSO | |
Purity (HPLC) | ≥98% | |
Storage Conditions | -20°C, desiccated |
Synthesis and Purification
Enzymatic Transglycosylation
The primary synthesis route involves β-xylosidase-catalyzed transglycosylation using 4-nitrophenyl β-D-xylopyranoside (PNPX) as the donor. Aureobasidium pullulans and Aspergillus niger β-xylosidases selectively form β-1,4 linkages between xylose units, achieving a 19.4% yield at pH 5.5 . The reaction mechanism proceeds via a retaining double-displacement pathway, where the enzyme’s nucleophilic residue attacks the anomeric carbon, forming a glycosyl-enzyme intermediate .
Chromatographic Purification
Crude products are purified using size-exclusion chromatography (SEC) and reverse-phase HPLC. SEC separates xylotrioside (DP3) from unreacted PNPX (DP1) and xylobioside (DP2), while HPLC with C18 columns resolves structural isomers . The final product typically exceeds 98% purity, as confirmed by -NMR and mass spectrometry .
Applications in Enzymology and Industrial Biotechnology
Xylanase Activity Assays
4-Nitrophenyl β-D-xylotrioside serves as a chromogenic substrate for endo-β-1,4-xylanases (EC 3.2.1.8), which hydrolyze internal β-1,4-xylosidic bonds, releasing 4-nitrophenol detectable at 400–420 nm . Unlike shorter analogs (e.g., PNPX), its trisaccharide structure mimics natural xylan, reducing exo-xylanase interference .
Kinetic Parameter Determination
Kinetic studies using this substrate reveal GH family-specific affinities. GH10 xylanases exhibit lower values (0.12–0.45 mM) compared to GH11 (1.2–2.8 mM), enabling selective quantification in enzyme mixtures . For example, Thermomyces lanuginosus GH11 xylanase shows a of 1.8 mM and of 12.4 μmol/min/mg, while Cellulomonas fimi GH10 achieves 0.28 mM and 9.7 μmol/min/mg .
Table 2: Kinetic Parameters of Representative Xylanases
Enzyme Source | GH Family | (mM) | (μmol/min/mg) | Source |
---|---|---|---|---|
Thermomyces lanuginosus | 11 | 1.8 | 12.4 | |
Cellulomonas fimi | 10 | 0.28 | 9.7 | |
Aspergillus niger | 11 | 2.1 | 8.3 |
Biofuel and Pulp Industry Applications
In biofuel production, xylanases pretreat lignocellulosic biomass to enhance saccharification yields. 4-Nitrophenyl β-D-xylotrioside-based assays optimize enzyme cocktails for hemicellulose degradation, critical in second-generation ethanol processes . Similarly, pulp bleaching efficiency correlates with xylanase activity measured using this substrate, reducing chlorine usage by 15–20% in kraft pulping .
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